molecular formula C18H21NO3S B2677626 Ethyl 2-(2,2-dimethylpropanamido)-4-phenylthiophene-3-carboxylate CAS No. 72965-25-4

Ethyl 2-(2,2-dimethylpropanamido)-4-phenylthiophene-3-carboxylate

Cat. No. B2677626
CAS RN: 72965-25-4
M. Wt: 331.43
InChI Key: WVTRXJQSELZTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,2-dimethylpropanamido)-4-phenylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EDPPTC and has a molecular formula of C20H25NO3S.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-(2,2-dimethylpropanamido)-4-phenylthiophene-3-carboxylate involves the reaction of 2-bromo-4-phenylthiophene-3-carboxylic acid with 2,2-dimethylpropionyl chloride followed by reaction with ethylamine.

Starting Materials
2-bromo-4-phenylthiophene-3-carboxylic acid, 2,2-dimethylpropionyl chloride, ethylamine

Reaction
Step 1: 2-bromo-4-phenylthiophene-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine to form the corresponding amide., Step 3: The amide is then reacted with ethylamine in the presence of a base such as sodium hydride to form Ethyl 2-(2,2-dimethylpropanamido)-4-phenylthiophene-3-carboxylate.

Mechanism Of Action

The mechanism of action of EDPPTC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. EDPPTC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EDPPTC has also been shown to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain.

Biochemical And Physiological Effects

EDPPTC has been shown to have several biochemical and physiological effects. In animal studies, EDPPTC has been shown to reduce inflammation and pain. EDPPTC has also been shown to reduce the growth of cancer cells in vitro. However, the effects of EDPPTC on humans are not yet fully understood, and further research is needed to determine its safety and efficacy in humans.

Advantages And Limitations For Lab Experiments

One of the advantages of using EDPPTC in lab experiments is its high purity and stability. EDPPTC can be synthesized with a high yield and purity, and it can be stored for long periods without degradation. However, one of the limitations of using EDPPTC in lab experiments is its relatively high cost. EDPPTC is a complex compound that requires several steps for synthesis, which can make it expensive to produce in large quantities.

Future Directions

There are several future directions for the research on EDPPTC. One of the directions is to study its potential applications in the field of organic electronics. EDPPTC has shown promise as a building block for organic semiconductors, and further research is needed to optimize its properties for use in electronic devices.
Another direction is to study the potential applications of EDPPTC in the field of medicine. EDPPTC has shown anti-inflammatory and analgesic effects, and it has been studied as a potential treatment for conditions such as arthritis and neuropathic pain. Further research is needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, EDPPTC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EDPPTC involves the reaction of 2-(2,2-dimethylpropanamido)thiophene-3-carboxylic acid with ethyl chloroformate and phenylboronic acid in the presence of palladium acetate and triethylamine. EDPPTC has been studied extensively for its potential applications in the field of organic electronics and medicine. Its mechanism of action is believed to involve the inhibition of certain enzymes and receptors in the body. EDPPTC has several advantages and limitations for lab experiments, and there are several future directions for its research.

Scientific Research Applications

EDPPTC has been studied extensively for its potential applications in various fields. One of the most promising applications of EDPPTC is in the field of organic electronics. EDPPTC has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, transistors, and light-emitting diodes.
EDPPTC has also been studied for its potential applications in the field of medicine. EDPPTC has been shown to have anti-inflammatory and analgesic effects, and it has been studied as a potential treatment for conditions such as arthritis and neuropathic pain. EDPPTC has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-5-22-16(20)14-13(12-9-7-6-8-10-12)11-23-15(14)19-17(21)18(2,3)4/h6-11H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTRXJQSELZTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenyl-2-pivalamidothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.